1-[[6-[4-Chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid
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Overview
Description
- SR101099 is a synthetic organic compound with the following chemical structure:
CN(CCCOc1cc(ccc1Cl)c1nc(ccc1c1ccccc1C)C(=O)NC1(CCCCC1)C(=O)O)C
. - It acts as a potent, selective, and orally long-acting antagonist for the UT receptor (urotensin II receptor) .
- Notably, SR101099 inhibits not only the urotensin II receptor but also urotensin-related peptide activities.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for SR101099 are not readily available in the literature.
- Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
- The types of reactions SR101099 undergoes are not explicitly documented.
- Common reagents and conditions for its transformations remain elusive.
- Major products resulting from these reactions are not well-documented.
Scientific Research Applications
- SR101099 has potential applications in various fields:
Chemistry: Its role as a UT receptor antagonist can be explored in drug discovery and ligand-receptor interactions.
Biology: Investigate its impact on cellular signaling pathways and physiological processes.
Medicine: Explore its therapeutic potential, especially related to cardiovascular or endocrine disorders.
Industry: Assess its use in drug development or as a research tool.
Mechanism of Action
- SR101099’s mechanism involves antagonizing the UT receptor.
- Molecular targets and pathways affected by SR101099 need further investigation.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
- Further research may reveal other related molecules for comparison.
Properties
Molecular Formula |
C31H36ClN3O4 |
---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
1-[[6-[4-chloro-3-[3-(dimethylamino)propoxy]phenyl]-5-(2-methylphenyl)pyridine-2-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H36ClN3O4/c1-21-10-5-6-11-23(21)24-13-15-26(29(36)34-31(30(37)38)16-7-4-8-17-31)33-28(24)22-12-14-25(32)27(20-22)39-19-9-18-35(2)3/h5-6,10-15,20H,4,7-9,16-19H2,1-3H3,(H,34,36)(H,37,38) |
InChI Key |
XCIGPFMHSRYJDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N=C(C=C2)C(=O)NC3(CCCCC3)C(=O)O)C4=CC(=C(C=C4)Cl)OCCCN(C)C |
Origin of Product |
United States |
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